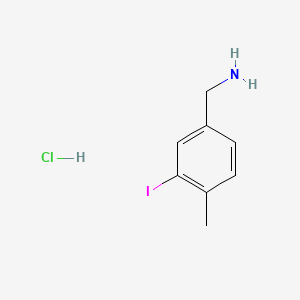
1-(3-Iodo-4-methylphenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Iodo-4-methylphenyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H11ClIN. It is known for its unique structure, which includes an iodine atom attached to a benzene ring substituted with a methyl group and an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Iodo-4-methylphenyl)methanamine hydrochloride typically involves the iodination of 4-methylbenzylamine. The process begins with the nitration of toluene to form 4-methylnitrobenzene, followed by reduction to 4-methylbenzylamine. The final step involves the iodination of 4-methylbenzylamine using iodine and a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(3-Iodo-4-methylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The iodine atom can be reduced to form the corresponding deiodinated compound.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of deiodinated compounds.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
1-(3-Iodo-4-methylphenyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(3-Iodo-4-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The iodine atom and amine group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- (4-Iodo-3-methylphenyl)methanamine hydrochloride
- (3-Fluoro-4-methylphenyl)methanamine hydrochloride
- (4-Bromo-3-methylphenyl)methanamine hydrochloride
Uniqueness
1-(3-Iodo-4-methylphenyl)methanamine hydrochloride is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable tool in research and development .
Properties
Molecular Formula |
C8H11ClIN |
|---|---|
Molecular Weight |
283.54 g/mol |
IUPAC Name |
(3-iodo-4-methylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H10IN.ClH/c1-6-2-3-7(5-10)4-8(6)9;/h2-4H,5,10H2,1H3;1H |
InChI Key |
VEMPKNJTTMKQTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CN)I.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


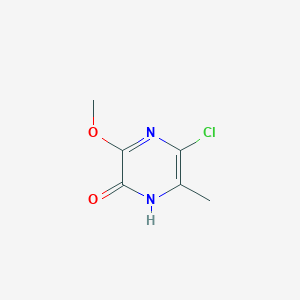
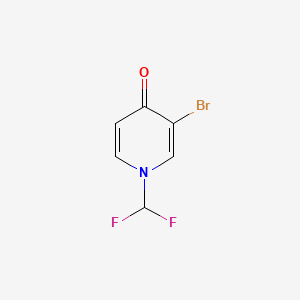
![2-{8-Amino-1,4-dioxaspiro[4.5]decan-8-yl}ethan-1-ol hydrochloride](/img/structure/B13479071.png)

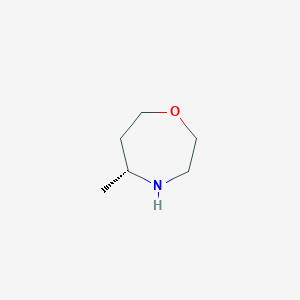

![[1-(Ethylamino)cyclopentyl]methanol hydrochloride](/img/structure/B13479110.png)
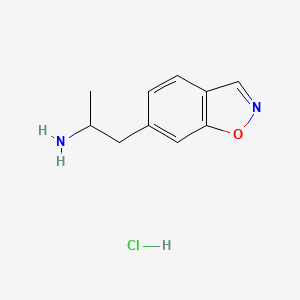
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13479131.png)
![4-[4-[4-(2-Aminoethyl)piperazine-1-carbonyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride](/img/structure/B13479148.png)
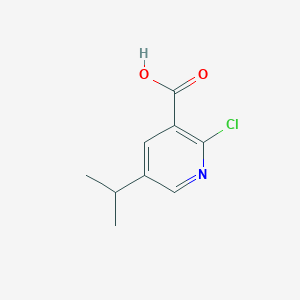

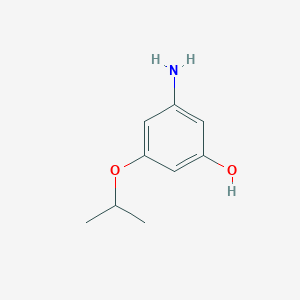
![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-M-tolyl-propionic acid](/img/structure/B13479191.png)
